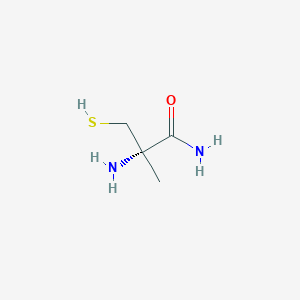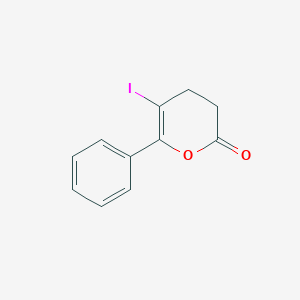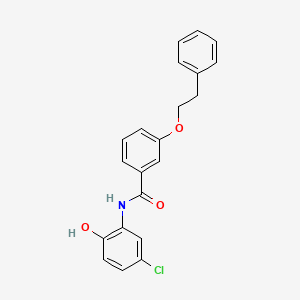
1H-Indene-2-carboxylic acid, 3,6-dimethyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-2-carboxylic acid, 3,6-dimethyl-, ethyl ester is an organic compound with the molecular formula C13H16O2. This compound belongs to the class of indene derivatives, which are known for their diverse chemical properties and applications. The compound is characterized by the presence of an indene ring system substituted with carboxylic acid and ethyl ester groups, along with two methyl groups at the 3 and 6 positions.
Méthodes De Préparation
The synthesis of 1H-Indene-2-carboxylic acid, 3,6-dimethyl-, ethyl ester typically involves organic synthesis techniques. One common method includes the esterification of 1H-Indene-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ethyl ester. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
1H-Indene-2-carboxylic acid, 3,6-dimethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indene ring, particularly at the positions ortho and para to the carboxylic acid group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with LiAlH4 produces alcohols.
Applications De Recherche Scientifique
1H-Indene-2-carboxylic acid, 3,6-dimethyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: The compound is utilized in the production of polymers and other materials with specialized properties
Mécanisme D'action
The mechanism of action of 1H-Indene-2-carboxylic acid, 3,6-dimethyl-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in biochemical pathways. The indene ring system may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
1H-Indene-2-carboxylic acid, 3,6-dimethyl-, ethyl ester can be compared with other indene derivatives such as:
1H-Indene-2-carboxylic acid, ethyl ester: Lacks the methyl groups at the 3 and 6 positions, resulting in different chemical and biological properties.
2,3-Dihydro-1,1-dimethyl-1H-indene-4-carboxylic acid ethyl ester: Contains additional hydrogenation at the indene ring, altering its reactivity and applications.
1H-Indene, 2,3-dihydro-4,6-dimethyl-: Similar structure but without the carboxylic acid and ester groups, leading to different chemical behavior.
The presence of the 3,6-dimethyl groups in this compound imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
898235-46-6 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
ethyl 3,6-dimethyl-1H-indene-2-carboxylate |
InChI |
InChI=1S/C14H16O2/c1-4-16-14(15)13-8-11-7-9(2)5-6-12(11)10(13)3/h5-7H,4,8H2,1-3H3 |
Clé InChI |
JJXACCQQWKWNQZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(C1)C=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide](/img/structure/B12600959.png)


![3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one](/img/structure/B12600986.png)

![N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12600996.png)




![Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy-](/img/structure/B12601027.png)


